N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide

Catalog No.
S2857717
CAS No.
1797078-46-6
M.F
C17H12ClNO2S2
M. Wt
361.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophe...

CAS Number

1797078-46-6

Product Name

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide

Molecular Formula

C17H12ClNO2S2

Molecular Weight

361.86

InChI

InChI=1S/C17H12ClNO2S2/c18-15-9-8-14(23-15)17(21)19-10-12-6-7-13(22-12)16(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21)

InChI Key

LGFFMNMULZDVQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl

solubility

not available

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a benzoyl group and a carboxamide functional group. This compound has drawn interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thiophene moiety, known for its electron-rich properties, enhances its reactivity and biological activity.

The molecular formula of N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide can be represented as C14H10ClN O2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure. The compound's synthesis typically involves multi-step

Involving N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide primarily focus on the formation of amide bonds and the introduction of substituents on the thiophene ring. Key reactions include:

  • Formation of Amides: The reaction between 5-chlorothiophene-2-carboxylic acid and amines leads to the formation of amide bonds, which are crucial for the biological activity of this compound .
  • Chlorination Reactions: Chlorination can be achieved using reagents such as thionyl chloride, facilitating the introduction of chlorine into the thiophene structure .
  • Benzoylation: The introduction of a benzoyl group onto the thiophene ring can be accomplished through Friedel-Crafts acylation, enhancing the compound's reactivity and stability .

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide exhibits significant biological activity, particularly as an inhibitor of blood coagulation factor Xa. This property makes it a candidate for therapeutic applications in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis . Its mechanism of action involves disrupting the coagulation cascade, thereby preventing excessive clot formation.

Additionally, compounds with similar structures have been explored for their antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess beneficial effects in these areas.

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide typically involves several steps:

  • Preparation of 5-Chlorothiophene Derivative: Starting from 5-chlorothiophene-2-carboxylic acid, chlorination and subsequent reactions yield various intermediates.
  • Benzoylation: The introduction of the benzoyl group is achieved through acylation reactions with benzoyl chloride in the presence of a Lewis acid catalyst.
  • Formation of Amide: The final step involves reacting the resulting intermediate with an appropriate amine to form the desired amide product under controlled conditions (e.g., using coupling agents like N,N'-carbonyldiimidazole) .

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its anticoagulant properties, it could be developed as a therapeutic agent for managing thromboembolic conditions.
  • Research: It serves as a valuable tool in studying the mechanisms of blood coagulation and related disorders.
  • Chemical Synthesis: Its unique structure makes it a useful intermediate for synthesizing other biologically active compounds.

Studies on N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide's interactions with biological targets have highlighted its role as an inhibitor of factor Xa. Interaction studies often utilize techniques such as:

  • Enzyme Inhibition Assays: These assays measure the compound's ability to inhibit factor Xa activity in vitro.
  • Molecular Docking Studies: Computational methods are employed to predict how this compound interacts at the molecular level with target proteins involved in coagulation pathways.
  • Binding Affinity Measurements: Techniques like surface plasmon resonance help quantify binding interactions between the compound and its biological targets.

Several compounds share structural features with N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide, leading to interesting comparisons:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Chlorothiophene-2-carboxamideThiophene core with carboxamideAnticoagulantSimpler structure without benzoyl substitution
4-(4-Aminophenyl)-3-morpholinoneMorpholine ring substitutionAnticoagulantDifferent ring system affecting solubility
5-Benzoylthiophen-2-carbonitrileBenzoyl group with nitrileAntimicrobialIncorporates nitrile functionality

N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide stands out due to its specific combination of thiophene and benzoyl groups, which enhances its reactivity and potential therapeutic applications compared to similar compounds.

XLogP3

5.1

Dates

Last modified: 08-17-2023

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